
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is an organic compound with a unique structure that includes a thietane ring, a dimethylamino group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor containing a thietane ring and a carbonitrile group. One common method involves the reaction of dimethylamine with 3-chlorothietane-1,1-dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the thietane ring and carbonitrile group.
3-Dimethylamino-1-arylpropenones: Contains a dimethylamino group but differs in the overall structure and functional groups.
Dimethylaminopropylamine: Similar in having a dimethylamino group but differs in the rest of the structure
Uniqueness
3-(Dimethylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its combination of a thietane ring, a dimethylamino group, and a carbonitrile group.
Propiedades
Fórmula molecular |
C6H10N2O2S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)6(3-7)4-11(9,10)5-6/h4-5H2,1-2H3 |
Clave InChI |
PSTCAUFIULZGIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CS(=O)(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


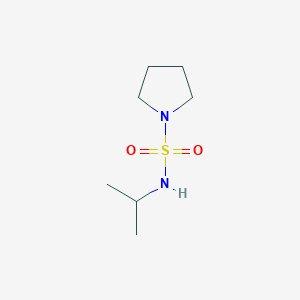
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
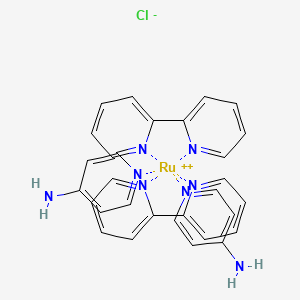
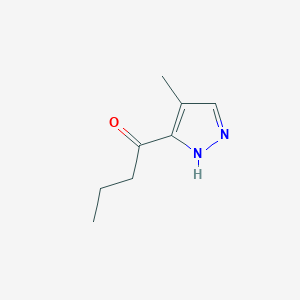

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
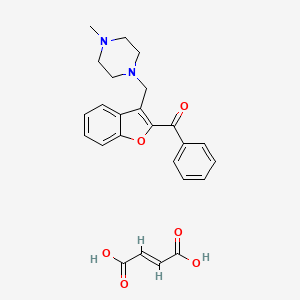
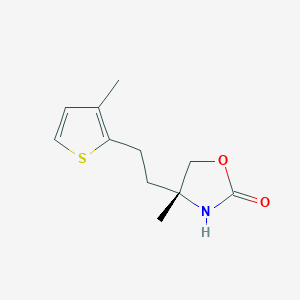
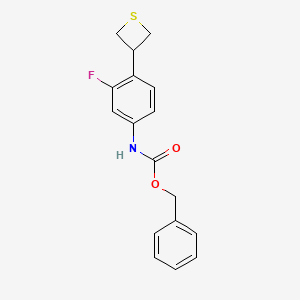
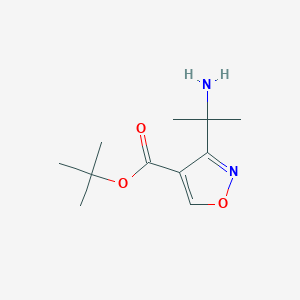
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
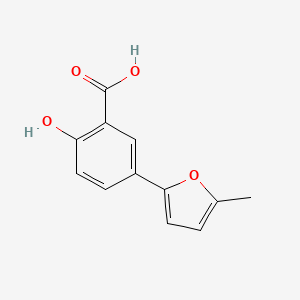
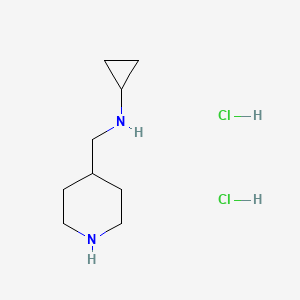
![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12856285.png)
